4-(Cyclohexyloxy)methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

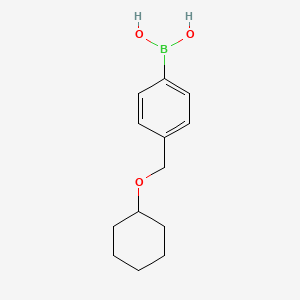

4-(Cyclohexyloxy)methylphenylboronic acid is an organoboron compound with the molecular formula C13H19BO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyloxy methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)methylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, and employing continuous flow reactors for better scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Cyclohexyloxy)methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.

Esterification: Alcohols and acid catalysts are used under mild conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds are the major products.

Oxidation: Phenols are formed as major products.

Esterification: Boronate esters are the primary products.

Applications De Recherche Scientifique

4-(Cyclohexyloxy)methylphenylboronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(Cyclohexyloxy)methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or triflate, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the cyclohexyloxy methyl group, making it less sterically hindered and more reactive in certain contexts.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyclohexyloxy methyl group, affecting its electronic properties and reactivity.

4-(Trifluoromethyl)phenylboronic Acid: The trifluoromethyl group significantly alters the compound’s electronic properties, making it more electron-withdrawing.

Uniqueness: 4-(Cyclohexyloxy)methylphenylboronic acid is unique due to its combination of steric and electronic properties conferred by the cyclohexyloxy methyl group. This makes it particularly useful in reactions requiring specific steric and electronic environments .

Activité Biologique

4-(Cyclohexyloxy)methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug development and molecular recognition.

Chemical Structure

The compound features a phenyl ring substituted with a cyclohexyloxy group and a boronic acid functional group. Its chemical structure can be represented as follows:

The biological activity of boronic acids, including this compound, primarily arises from their ability to interact with biological molecules such as enzymes and receptors. The boron atom can form complexes with hydroxyl groups present in sugars and other biomolecules, influencing various biological pathways. This interaction can modulate enzyme activity, alter signal transduction pathways, and affect cellular processes.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through the inhibition of specific cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells by targeting key signaling pathways involved in cell proliferation and survival.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of phenylboronic acids demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 20 µM depending on the substituents on the phenyl ring .

Antidiabetic Effects

Boronic acids have also been explored for their potential use in diabetes management. The ability of these compounds to inhibit certain enzymes involved in glucose metabolism presents a promising avenue for therapeutic application.

- Research Findings : In vitro studies have shown that this compound can inhibit the activity of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. This inhibition may lead to reduced postprandial blood glucose levels .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | IC50 (µM) | Anticancer Activity | α-Glucosidase Inhibition |

|---|---|---|---|

| This compound | 10 | Yes | Yes |

| 4-Methylphenylboronic acid | 15 | Yes | Moderate |

| Phenylboronic acid | 25 | Yes | No |

Applications in Drug Development

The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its ability to selectively target enzymes involved in metabolic pathways positions it as a potential treatment for cancer and diabetes.

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its efficacy and selectivity. Investigations into its pharmacokinetics and bioavailability are essential steps toward developing it into a viable therapeutic option.

Propriétés

IUPAC Name |

[4-(cyclohexyloxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13,15-16H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJIFPBSHMFGOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681337 |

Source

|

| Record name | {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221823-93-3 |

Source

|

| Record name | {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.